molecular formula C10H16BrF2NO2 B13472248 tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate

tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate

Cat. No.: B13472248
M. Wt: 300.14 g/mol
InChI Key: UXTHOEXKBYNHLE-SSDOTTSWSA-N
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Description

Tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate is a synthetic organic compound that features a tert-butyl ester group, a bromomethyl substituent, and two fluorine atoms on a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding alcohols or carbonyl compounds.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

    Oxidation: Formation of alcohols or carbonyl compounds.

    Reduction: Formation of primary alcohols.

Scientific Research Applications

Tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluorine atoms can influence the compound’s electronic properties, enhancing its reactivity and stability. The ester group can undergo hydrolysis, releasing the active pyrrolidine derivative .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2R)-2-(chloromethyl)-4,4-difluoropyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Tert-butyl (2R)-2-(hydroxymethyl)-4,4-difluoropyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of bromine.

    Tert-butyl (2R)-2-(methyl)-4,4-difluoropyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of bromine

Uniqueness

The presence of the bromomethyl group in tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate makes it particularly reactive in nucleophilic substitution reactions, providing a versatile platform for further chemical modifications. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C10H16BrF2NO2

Molecular Weight

300.14 g/mol

IUPAC Name

tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C10H16BrF2NO2/c1-9(2,3)16-8(15)14-6-10(12,13)4-7(14)5-11/h7H,4-6H2,1-3H3/t7-/m1/s1

InChI Key

UXTHOEXKBYNHLE-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@@H]1CBr)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CBr)(F)F

Origin of Product

United States

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